molecular formula C6H4N2O2 B8786939 4-Hydroxybenzofurazan

4-Hydroxybenzofurazan

Cat. No.: B8786939
M. Wt: 136.11 g/mol
InChI Key: JYVBLAKBEMDPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybenzofurazan (C₆H₄N₂O₂(OH)) is a benzofurazan derivative characterized by a fused bicyclic structure comprising a benzene ring fused to a 1,2,5-oxadiazole (furazan) ring. The hydroxyl (-OH) group at the 4-position introduces distinct electronic and steric properties, enhancing its solubility in polar solvents and enabling hydrogen-bonding interactions. Benzofurazan derivatives are widely studied for their chromogenic and fluorogenic properties, making them valuable in biochemical labeling and sensor applications .

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

2,1,3-benzoxadiazol-4-ol

InChI

InChI=1S/C6H4N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H

InChI Key

JYVBLAKBEMDPBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-hydroxybenzofurazan with key analogs and structurally related aromatic compounds:

Compound Molecular Formula Molecular Weight Substituent(s) Key Properties
This compound C₆H₄N₂O₃ 152.11 g/mol -OH at C4 Polar, fluorescent, moderate acidity (pKa ~8–10 inferred)
7-Nitro-4-(dimethylamino)benzofurazan C₈H₇N₅O₃ 237.18 g/mol -NO₂ at C7, -N(CH₃)₂ at C4 Strong fluorophore (λem ~550 nm), used in bioimaging
4-Aminobenzofuroxan C₆H₄N₄O₂ 164.12 g/mol -NH₂ at C4 Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 g/mol -OH, -CHO LogP = 1.3, sublimes readily, used in pharmaceuticals
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 g/mol -OH, -COOH pKa = 4.5, used as a preservative

Key Observations :

  • Solubility : Hydroxyl substitution improves aqueous solubility relative to nitrobenzofurazan derivatives, which are typically lipophilic .
  • Acidity: The hydroxyl group confers moderate acidity (similar to phenolic compounds), enabling pH-dependent applications in drug delivery or sensors .
Functional Comparisons
  • Fluorogenic Applications: 7-Nitro-4-(dimethylamino)benzofurazan exhibits intense fluorescence, making it suitable for protein labeling . In contrast, this compound’s fluorescence may be quenched by the -OH group’s electron-donating effects, though this requires experimental validation. Benzofuran analogs (e.g., 5-hydroxybenzofuran) show blue-shifted emission (λem ~450 nm) due to extended conjugation, differing from benzofurazans .
  • Biological Activity: 4-Aminobenzofuroxans demonstrate broad-spectrum antimicrobial activity, with IC₅₀ values <10 µM against cancer cell lines . The hydroxyl group in this compound may enhance bioavailability but reduce membrane permeability compared to amino derivatives.
  • Synthetic Flexibility :

    • Hydroxybenzofurans are synthesized via Pd-catalyzed coupling or oxidative cyclization , whereas benzofurazans often require nitration/amination of precursor rings . The -OH group in this compound could facilitate regioselective functionalization at the 4-position.

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